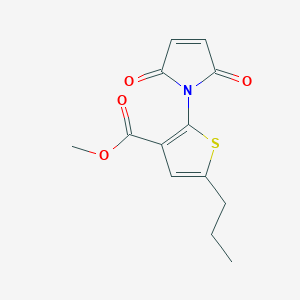![molecular formula C11H17N3S B2408426 1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea CAS No. 2319841-86-4](/img/structure/B2408426.png)
1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea is an organosulfur compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a thiourea group, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea typically involves the reaction of 2-ethyl-6-methylbenzylamine with thiocarbamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as hydrochloric acid or sulfuric acid can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature range: 0-25°C.
Substitution: Halides, alkoxides; temperature range: 50-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Halogenated or alkoxylated thiourea derivatives.
Scientific Research Applications
1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties. It has shown promise in preclinical studies for the treatment of certain cancers and bacterial infections.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in the manufacture of plastics and rubber.
Mechanism of Action
The mechanism of action of 1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes such as acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea can be compared with other thiourea derivatives:
1-(2-ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea: Similar in structure but contains a pyrrole ring, which may alter its biological activity and chemical reactivity.
1-(2-ethyl-6-methylphenyl)-3-(methylthio)thiourea: Contains a methylthio group, which can influence its solubility and interaction with biological targets.
1-(2-ethyl-6-methylphenyl)-3-(phenyl)thiourea: The presence of a phenyl group can enhance its stability and binding affinity to certain enzymes.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of thiourea derivatives in scientific research and industry.
Properties
IUPAC Name |
1-amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-3-9-6-4-5-8(2)10(9)7-13-11(15)14-12/h4-6H,3,7,12H2,1-2H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZAXANXSKQRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1CNC(=S)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)

![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)

![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)
![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)



![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)
